molecular formula C9H12N2O4 B11779572 2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11779572
M. Wt: 212.20 g/mol
InChI Key: AIEIKEVRSOVKHQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyridazine ring, a methoxyethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 2-methoxyethylamine with 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its pyridazine ring structure combined with the methoxyethyl and carboxylic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(2-methoxyethyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-6-5-7(9(13)14)8(12)11(10-6)3-4-15-2/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

AIEIKEVRSOVKHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)CCOC

Origin of Product

United States

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